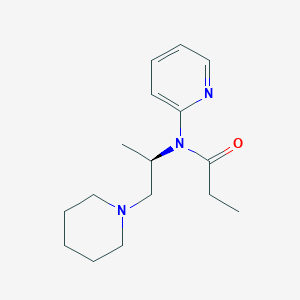
(R)-Propiram
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a propionamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide: The enantiomer of the compound, which may have different biological activity and properties.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylacetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylbutyramide: A structurally similar compound with a butyramide group instead of a propionamide group.
Uniqueness
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is unique due to its specific stereochemistry and the presence of both piperidine and pyridine rings
特性
CAS番号 |
16571-86-1 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
InChIキー |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
異性体SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
正規SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















